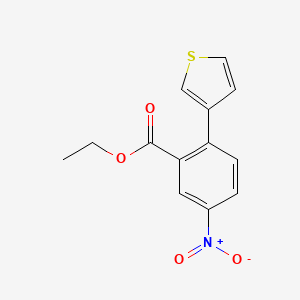![molecular formula C15H10BrNO2 B15171237 Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-21-3](/img/structure/B15171237.png)
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 9th position and a carboxylate ester group at the 6th position on the benzo[h]isoquinoline skeleton, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline derivatives followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions . The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive isoquinoline alkaloids.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites, thereby modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or act as a ligand for receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and ester groups, making it less reactive in certain synthetic applications.
9-Bromoisoquinoline: Similar structure but without the carboxylate ester group, affecting its solubility and reactivity.
Methyl benzo[h]isoquinoline-6-carboxylate: Lacks the bromine atom, which reduces its utility in substitution reactions.
Uniqueness
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in synthetic chemistry. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research fields .
Propiedades
Número CAS |
919293-21-3 |
|---|---|
Fórmula molecular |
C15H10BrNO2 |
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
methyl 9-bromobenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H10BrNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3 |
Clave InChI |
UXOJHZBATDAHIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


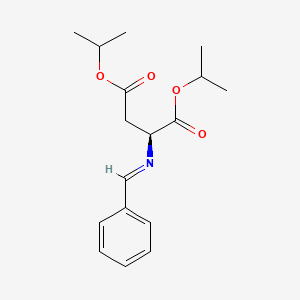
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
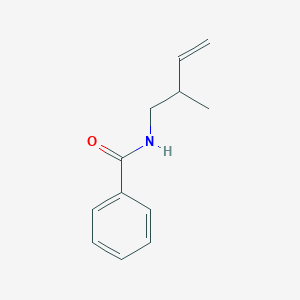
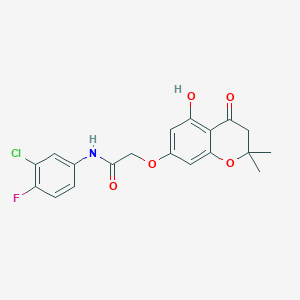
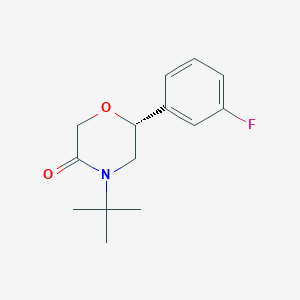
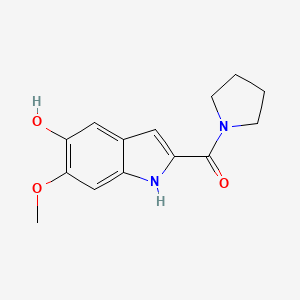
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B15171202.png)

![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)


